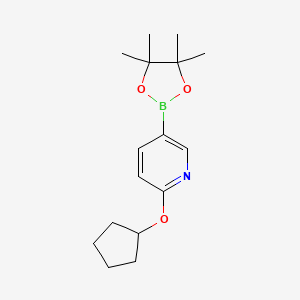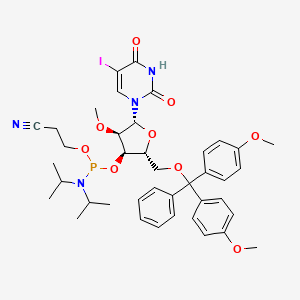
methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate is an organic compound characterized by the presence of an azido group and a methoxyphenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate typically involves the reaction of methyl (2Z)-2-bromo-3-(2-methoxyphenyl)acrylate with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potentially used in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate is primarily based on the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The methoxyphenyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl (2Z)-2-bromo-3-(2-methoxyphenyl)acrylate: Precursor in the synthesis of the target compound.
Methyl (2Z)-2-azido-3-phenylacrylate: Similar structure but lacks the methoxy group.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl (Z)-2-azido-3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-6-4-3-5-8(10)7-9(13-14-12)11(15)17-2/h3-7H,1-2H3/b9-7- |
InChI Key |
XECKYEHLURGTFJ-CLFYSBASSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C(=O)OC)\N=[N+]=[N-] |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)

![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)



![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)

![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
